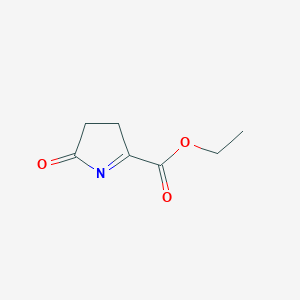
Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of α-amino ynones or β-enaminones. For example, the oxidative cyclization of β-enaminones can be achieved using iodine as a promoter . Another method involves the reaction of glycine-derived enamino amides under Boc-deprotection conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of citric acid as a catalyst, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidative cyclization, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization of β-enaminones can yield pyrrolin-4-ones, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or bind to receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds also contain a nitrogen atom in a five-membered ring and have similar biological activities.
Pyrrolin-4-ones: These are structurally related compounds with similar synthetic routes and applications.
Pyridazines: Another class of heterocyclic compounds with comparable properties and uses.
Uniqueness
Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of applications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound in research and industry.
Biological Activity
Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antibacterial, and anti-inflammatory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrrole family of compounds, characterized by a five-membered aromatic ring containing nitrogen. Its structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key findings include:
-
Antitumor Activity :
- Ethyl 2-oxo derivatives exhibit significant cytotoxic effects against several cancer cell lines. For instance, a study reported that compounds with similar structures showed GI50 values in the low micromolar range against human cancer cell lines .
- Mechanistic studies indicated that these compounds can induce apoptosis and cell cycle arrest at the G2/M phase, primarily through mitochondrial pathways .
- Antibacterial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Table 2: Case Studies on Antitumor Activity
| Compound | Cell Line Tested | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 0.25 | Induces apoptosis via mitochondrial pathway |
| Ethyl derivative analogs | MCF7 (Breast) | 0.08–0.41 | G2/M phase arrest |
| Pyrrole-based compounds | HeLa (Cervical) | <0.5 | Inhibits tubulin polymerization |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Induction of Apoptosis :
- Cell Cycle Arrest :
- Microtubule Disruption :
Properties
CAS No. |
360782-67-8 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
ethyl 5-oxo-3,4-dihydropyrrole-2-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h2-4H2,1H3 |
InChI Key |
AGWQUVWOFILGLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















